molecular formula C10H9BrN2O B11862364 2-Bromo-7-methoxy-4-methylquinazoline

2-Bromo-7-methoxy-4-methylquinazoline

Cat. No.: B11862364
M. Wt: 253.09 g/mol
InChI Key: PHCIZSPRSPKSCB-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a quinazoline core substituted with bromine, methoxy, and methyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methoxy-4-methylquinazoline typically involves the bromination of 7-methoxy-4-methylquinazoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methoxy-4-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted quinazolines depending on the nucleophile used.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dehalogenated quinazolines.

Scientific Research Applications

2-Bromo-7-methoxy-4-methylquinazoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The methoxy and methyl groups enhance its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-methoxy-4-methylquinoline
  • 4-Bromo-7-methoxy-2-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline

Uniqueness

2-Bromo-7-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis. Its methoxy and methyl groups contribute to its stability and reactivity, distinguishing it from other quinazoline derivatives.

Biological Activity

2-Bromo-7-methoxy-4-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. Quinazoline derivatives are known for their ability to inhibit specific enzymes and receptors associated with cancer progression, making them significant candidates for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN2O, with a molecular weight of approximately 253.09 g/mol. The compound features a bromine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the quinazoline ring. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of receptor tyrosine kinases (RTKs). RTKs are critical in signaling pathways related to cell proliferation and survival, particularly in cancer cells. By inhibiting these receptors, the compound can potentially disrupt cancer cell signaling and induce apoptosis.

Table 1: Biological Activity Overview

Activity Description
Target Receptor Tyrosine Kinases (RTKs)
Mechanism Inhibition of signaling pathways related to cell proliferation
Potential Applications Anticancer therapeutics

Research Findings

Several studies have explored the biological activity of quinazoline derivatives, including this compound. Notably, it has shown promising results in various in vitro assays against different cancer cell lines.

  • Anticancer Activity :
    • In vitro studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, compounds similar to this compound have reported IC50 values ranging from 5 nM to 28 nM against EGFR-positive cell lines .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups, such as bromine, enhances the inhibitory activity against cancer cells. Moreover, modifications at the methoxy and methyl positions can significantly alter the compound's efficacy .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that this compound can effectively bind to active sites of target enzymes or receptors, potentially inhibiting their activity. This binding affinity is crucial for its role as an anticancer agent .

Case Studies

A few case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against resistant cancer cell lines, showing an IC50 value of 10.2 nM against H197 cells, indicating its potential effectiveness even in challenging scenarios .
  • Case Study 2 : Another study reported that modifications at the C6 position of quinazolines significantly improved their binding affinity and cytotoxicity against various cancer types .

Properties

IUPAC Name

2-bromo-7-methoxy-4-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCIZSPRSPKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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